AQ-101
Description
AQ-101 is a small-molecule anthraquinone derivative synthesized through structural modifications of rhein, a natural compound found in medicinal plants. It exhibits potent anticancer activity, particularly against acute lymphoblastic leukemia (ALL) cells, with an IC50 of 0.83 ± 0.18 μM in EU-1 ALL cells . Its mechanism of action involves inducing MDM2 protein degradation via a self-ubiquitination and proteasome-mediated pathway, leading to p53 activation and apoptosis in cancer cells with wild-type p53 . Preclinical studies in SCID mice demonstrated that this compound (20 mg/kg, 3×/week) suppresses ALL xenograft growth and achieves long-term remission without significant toxicity to normal hematopoiesis .
Properties
CAS No. |
1353384-61-8 |
|---|---|
Molecular Formula |
C16H10ClNO5 |
Molecular Weight |
331.71 |
IUPAC Name |
2-Chloro-N-(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide |
InChI |
InChI=1S/C16H10ClNO5/c17-6-12(21)18-7-4-9-14(11(20)5-7)16(23)13-8(15(9)22)2-1-3-10(13)19/h1-5,19-20H,6H2,(H,18,21) |
InChI Key |
FVBACBMWEZTDOY-UHFFFAOYSA-N |
SMILES |
O=C(NC(C=C1C2=O)=CC(O)=C1C(C3=C2C=CC=C3O)=O)CCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQ-101; AQ101; AQ 101 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Anthraquinone Core Integrity: Removal of a ketone group or altering substituent positions (e.g., methoxy or hydroxyl groups) reduces cytotoxicity, underscoring the necessity of the anthraquinone backbone .
- Amide/N-H Modifications : Replacing the –NH group in the chloroacetamide side chain with a methylene moiety (as in Compound 66) decreases MDM2 interaction but retains p53 upregulation, suggesting divergent pathways for apoptosis induction .
Mechanistic Divergence
- This compound : Dual action via MDM2 degradation and p53 activation, making it effective in MDM2-overexpressing cancers .
- Rhein Derivatives : Parent compound rhein inhibits STAT3, enhancing EGFR inhibitor efficacy in pancreatic cancer, but lacks this compound’s MDM2-targeting specificity .
Preclinical Efficacy and Toxicity
Key Advantages of this compound:
- Selectivity: Targets MDM2-overexpressing cancers while sparing normal cells, a critical advantage over broad-spectrum chemotherapies .
- Combination Potential: Synergizes with EGFR inhibitors via STAT3 inhibition, expanding its therapeutic utility .
Limitations and Development Challenges
- Solubility: Poor aqueous solubility of anthraquinones limits formulation options .
- Structural Sensitivity: Minor modifications (e.g., substituent position) drastically alter activity, complicating optimization .
- Mechanistic Complexity : Compound 66’s divergence from this compound highlights the challenge of predicting structure-activity relationships in this class .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
